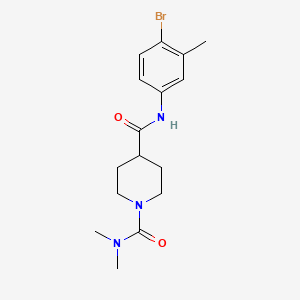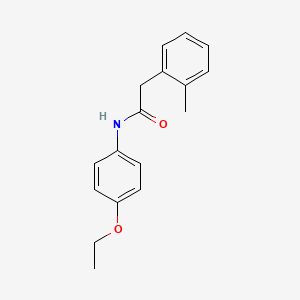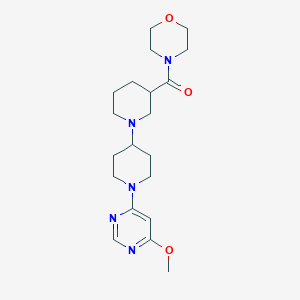![molecular formula C24H14Cl2N2S B5324956 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B5324956.png)
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile, commonly known as DAB, is a synthetic compound that has gained interest in the scientific community due to its potential as a tool for research in various fields. DAB is a fluorescent molecule that has been used in various biological applications, including imaging and drug discovery.
科学的研究の応用
DAB has been used in various scientific research applications, including imaging and drug discovery. DAB is a fluorescent molecule that can be used as a probe to visualize biological structures and processes. DAB has been used to study the localization and dynamics of proteins, lipids, and nucleic acids in cells. DAB has also been used as a tool for drug discovery. DAB has been used to screen compounds for their ability to bind to specific targets, such as enzymes and receptors.
作用機序
The mechanism of action of DAB is not fully understood. DAB is believed to bind to specific targets, such as proteins and nucleic acids, and alter their function. DAB has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. DAB has also been shown to bind to DNA and RNA and alter their structure and function.
Biochemical and Physiological Effects:
DAB has been shown to have various biochemical and physiological effects. DAB has been shown to inhibit the proliferation of cancer cells and induce apoptosis. DAB has also been shown to inhibit the growth of bacteria and fungi. DAB has been shown to affect the function of ion channels and neurotransmitter receptors in the nervous system.
実験室実験の利点と制限
DAB has several advantages as a tool for lab experiments. DAB is a fluorescent molecule that can be easily visualized and tracked in cells and tissues. DAB is also a small molecule that can penetrate cell membranes and reach intracellular targets. However, DAB also has some limitations. DAB is a synthetic compound that may not accurately mimic the function of natural molecules. DAB also has limited solubility in aqueous solutions, which may affect its bioavailability and activity.
将来の方向性
There are several future directions for the use of DAB in scientific research. One direction is the development of new synthesis methods for DAB that improve the yield and purity of the compound. Another direction is the use of DAB in drug discovery for the identification of new compounds that bind to specific targets. DAB can also be used in the development of new imaging techniques for the visualization of biological structures and processes. Finally, DAB can be used in the study of the function of specific proteins and nucleic acids in cells and tissues.
合成法
The synthesis of DAB involves a multi-step process. The first step involves the reaction of 2-aminothiazole with 4-bromobiphenyl in the presence of a base. This reaction produces 4-(4-biphenylyl)-1,3-thiazol-2-amine. The second step involves the reaction of the intermediate product with 2,4-dichlorophenylacetonitrile in the presence of a base and a palladium catalyst. This reaction produces DAB. The overall yield of the synthesis method is around 40%.
特性
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2S/c25-21-11-10-19(22(26)13-21)12-20(14-27)24-28-23(15-29-24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,15H/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJDRPIHSIKFQS-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CC4=C(C=C(C=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5324876.png)


![3-[2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)ethyl]-1,3-oxazinan-2-one](/img/structure/B5324888.png)
![1-(1,2-dimethyl-1H-imidazol-5-yl)-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5324892.png)
![N'-[1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5324910.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5324911.png)
![ethyl (2-methoxy-4-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B5324915.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,2-diol](/img/structure/B5324923.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)


![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)
